molecular formula C9H20N2O2 B3029274 Tert-butyl 2-aminopropyl(methyl)carbamate CAS No. 607380-78-9

Tert-butyl 2-aminopropyl(methyl)carbamate

Cat. No. B3029274
M. Wt: 188.27
InChI Key: QWQQJKYSTUZVDK-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminopropyl(methyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl group, an aminopropyl side chain, and a methyl carbamate functional group. This compound is relevant in the field of organic chemistry due to its utility in the synthesis of complex molecules, including pharmaceuticals.

Synthesis Analysis

The synthesis of tert-butyl 2-aminopropyl(methyl)carbamate and related compounds has been explored through various methods. For instance, the Dirhodium(II)-catalyzed C-H amination reaction of a related silyloxy methylpropyl carbamate has been shown to proceed smoothly, yielding oxazolidinone derivatives, which can be further converted into monoprotected 2-amino-2-methyl-1,3-propanediols . Another approach involves the radical oxidation of amides with tert-butylperoxyiodanes, leading to the formation of imides or tert-butylperoxyamide acetals . Additionally, the use of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder has been demonstrated to yield functionalized carbamates after hydrolysis .

Molecular Structure Analysis

The molecular structure of tert-butyl 2-aminopropyl(methyl)carbamate is characterized by its tert-butyl group, which imparts steric bulk, and its carbamate moiety, which is a common functional group in organic chemistry. The molecular structure has been studied and confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Chemical Reactions Analysis

Tert-butyl 2-aminopropyl(methyl)carbamate can undergo a variety of chemical reactions. For example, the synthesis of O-succinimidyl-(tert-butoxycarbonylamino)methyl carbamates has been achieved using isocyanates under the influence of ultrasound, which accelerates the reaction . The compound has also been used as a building block for the synthesis of ureidopeptides . Furthermore, a rapid synthetic method for a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, has been established, involving acylation, nucleophilic substitution, and reduction steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-aminopropyl(methyl)carbamate are influenced by its functional groups. The tert-butyl group increases the steric hindrance around the molecule, which can affect its reactivity and solubility. The carbamate group is known for its ability to form hydrogen bonds, which can also influence the compound's solubility and boiling point. The protonation sites and dissociation mechanisms of tert-butyl carbamates have been studied in tandem mass spectrometric assays, revealing that protonation can occur at the carbonyl group or the nitrogen atom, depending on the phase (gas or solution) .

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 2-aminopropyl(methyl)carbamate is an important intermediate in synthesizing various biologically active compounds, such as omisertinib (AZD9291). A study by Zhao, Guo, Lan, and Xu (2017) developed a rapid synthesis method for a closely related compound, demonstrating its utility in pharmaceutical applications (Bingbing Zhao et al., 2017).

Application in Organic Synthesis

Guijarro, Ortiz, and Yus (1996) explored the use of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate as a source for the MeNHCH2− synthon. This study highlights the compound's role in the formation of functionalized carbamates, which are valuable in various chemical synthesis processes (A. Guijarro, Javier Ortiz, M. Yus, 1996).

Safety And Hazards

Tert-butyl 2-aminopropyl(methyl)carbamate is classified as an Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Repr. 1B - Skin Irrit. 2 - STOT RE 1 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Tert-butyl 2-aminopropyl(methyl)carbamate has potential applications in the synthesis of various N-heterocycles . Its use in the synthesis of saturated N-heterocycles could be further explored, potentially leading to the development of new synthetic routes and products .

properties

IUPAC Name

tert-butyl N-(2-aminopropyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(10)6-11(5)8(12)13-9(2,3)4/h7H,6,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQQJKYSTUZVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696728
Record name tert-Butyl (2-aminopropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-aminopropyl(methyl)carbamate

CAS RN

607380-78-9
Record name tert-Butyl (2-aminopropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-aminopropyl)-N-methylcarbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Hao, C Yang, C Shu, Z Li, K Xia, S Wu, H Ma… - Bioorganic …, 2022 - Elsevier
Receptor-interacting protein kinase-1 (RIPK1) is involved in the necroptosis pathway, which regulates inflammatory signaling and cell death in a variety of diseases, including …
Number of citations: 2 www.sciencedirect.com

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